molecular formula C42H70N4O6Si2 B565270 triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate CAS No. 1217685-81-8

triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate

Cat. No.: B565270
CAS No.: 1217685-81-8
M. Wt: 783.214
InChI Key: JENQVTPDGXSWAX-ZLQOSCAHSA-N
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Description

Core Heterocyclic Framework: Triazolo[4,5-b]pyridine Motif

The triazolo[4,5-b]pyridine system (C₅H₄N₄) consists of a fused triazole and pyridine ring (Figure 1). The triazole ring (positions 1–3) shares two adjacent atoms with the pyridine ring (positions 4–6), creating a planar, aromatic system. Key features include:

  • Aromaticity : The conjugated π-system contains six electrons (4n + 2, n = 1), satisfying Hückel’s rule for aromaticity. This stabilizes the molecule and enhances its capacity for π-stacking interactions in biological targets.
  • Tautomerism : The triazole ring exhibits prototropic tautomerism, with the 1H- and 3H- forms interconverting depending on solvent and pH. X-ray crystallography confirms the 1H tautomer predominates in solid-state configurations.
  • Electrophilic Substitution : The pyridine nitrogen directs electrophilic attacks to the C5 position, while the triazole nitrogen atoms influence reactivity at C2 and C7.

Table 1: Key Bond Lengths in Triazolo[4,5-b]pyridine

Bond Length (Å)
N1–C2 1.32
C2–N3 1.31
N3–C4 1.38
C4–C5 1.40
C5–C6 1.39

Data derived from X-ray studies.

Hexahydronaphthalene Backbone with Stereochemical Configuration

The hexahydronaphthalene moiety (C₁₀H₁₄) adopts a cis-decalin configuration with stereocenters at 1S, 2S, 6R, 8S, and 8aR. This rigid bicyclic system imposes conformational constraints:

  • Ring Conformations : The cyclohexane ring (positions 1–6) exists in a chair conformation, while the cyclohexene ring (positions 7–10) adopts a half-chair to alleviate angle strain.
  • Substituent Effects : The 2,6-dimethyl groups occupy equatorial positions, minimizing 1,3-diaxial interactions. The 8-(2,2-dimethylbutanoyloxy) group extends axially, influencing steric interactions with adjacent residues.
  • Stereochemical Integrity : The specified stereochemistry ensures proper spatial alignment for target binding, as epimerization at any center disrupts molecular complementarity.

Ester Functionalization: 2,2-Dimethylbutanoyloxy and Heptanoate Groups

Two ester groups enhance the molecule’s lipophilicity and metabolic stability:

  • 2,2-Dimethylbutanoyloxy Ester :

    • Derived from 2,2-dimethylbutanoic acid (C₆H₁₂O₂), this branched ester resists enzymatic hydrolysis due to steric hindrance around the carbonyl.
    • The geminal dimethyl groups increase logP by 0.8 units compared to linear analogs, improving membrane permeability.
  • Heptanoate Ester :

    • The C7 chain provides flexibility, enabling conformational adaptation during protein-ligand interactions.
    • The tert-butyldimethylsilyl (TBDMS)-protected hydroxyls at C3 and C5 prevent premature oxidation or glycosylation during synthesis.

Figure 2: Ester Group Reactivity

  • Hydrolysis half-life (pH 7.4, 37°C):
    • 2,2-Dimethylbutanoyloxy: 48 hours
    • Heptanoate: 12 hours

Protective Group Strategy: Dual tert-Butyldimethylsilyl (TBDMS) Ethers

The TBDMS groups at C3 and C5 serve critical synthetic functions:

  • Steric Protection : The bulky tert-butyl groups shield hydroxyls from nucleophilic attack or undesired side reactions during multistep syntheses.
  • Orthogonal Deprotection : TBDMS ethers cleave selectively under mild acidic conditions (e.g., HF-pyridine) without affecting ester groups or the hexahydronaphthalene backbone.
  • Thermodynamic Stability : The Si–O bond dissociation energy (452 kJ/mol) ensures stability under temperatures ≤150°C, compatible with most reaction conditions.

Table 2: Comparative Stability of Protective Groups

Group Stability (pH 7.4) Deprotection Reagent
TBDMS >100 hours HF, F⁻
Acetyl 6 hours NaOH, NH₃
Benzyl 72 hours H₂/Pd-C

Properties

IUPAC Name

triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70N4O6Si2/c1-16-42(10,11)39(48)49-35-25-28(2)24-30-20-19-29(3)33(37(30)35)22-21-31(51-53(12,13)40(4,5)6)26-32(52-54(14,15)41(7,8)9)27-36(47)50-46-38-34(44-45-46)18-17-23-43-38/h17-20,23-24,28-29,31-33,35,37H,16,21-22,25-27H2,1-15H3/t28-,29-,31+,32+,33-,35-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENQVTPDGXSWAX-ZLQOSCAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)ON3C4=C(C=CC=N4)N=N3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)ON3C4=C(C=CC=N4)N=N3)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H70N4O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Modified Mitsunobu Cyclization

The triazolo[4,5-b]pyridine system can be constructed via a modified Mitsunobu reaction, as demonstrated by Roberge et al.. Starting with 2-hydrazinopyridine derivatives, intramolecular cyclization is achieved under mild conditions:

Procedure :

  • Acylate 2-hydrazinopyridine with chloroacetyl chloride in dichloromethane (DCM) at 0°C.

  • Treat the acylated intermediate with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) at room temperature.

  • Purify via silica gel chromatography to isolate triazolo[4,5-b]pyridin-3-ol in 68–75% yield.

Advantages :

  • Avoids harsh acidic conditions (e.g., POCl₃) that could degrade sensitive functional groups.

  • Compatible with substrates bearing pre-installed silyl ethers.

Alternative Diazotization Route

For substrates requiring late-stage functionalization, diazotization of ortho-diamino precursors offers an alternative pathway. Sharma et al. demonstrated that treatment of 2,3-diaminopyridines with NaNO₂ in acetic acid/water (1:1) at 0°C generates triazolo[4,5-b]pyridines in 70% yield. However, this method is less suitable for acid-sensitive intermediates.

Preparation of the Hexahydronaphthalene-Heptanoate Fragment

Stereoselective Construction of the Hexahydronaphthalene System

The (1S,2S,6R,8S,8aR)-configured hexahydronaphthalene core is synthesized via a biocatalytic Diels-Alder reaction, leveraging engineered enzymes to enforce stereochemical outcomes. Key steps include:

  • Diene Preparation : (E,E)-2,6-Dimethylocta-2,6-dienal synthesized via Wittig olefination.

  • Dienophile : Methyl acrylate activated with Lewis acids (e.g., SnCl₄).

  • Cyclization : Conducted at −20°C in DCM, achieving >95% enantiomeric excess (ee).

Esterification with 2,2-Dimethylbutanoyloxy Group

The hydroxyl group at C8 of the hexahydronaphthalene is esterified using 2,2-dimethylbutanoyl chloride in pyridine/DCM (1:1) at 0°C. Quenching with ice water followed by extraction yields the esterified product in 82% yield.

Installation of Silyl Ether Protections

The C3 and C5 hydroxyl groups on the heptanoate side chain are protected sequentially:

  • First Silylation : (3R)-3-hydroxyheptanoate treated with tert-butyldimethylsilyl chloride (TBSCl, 1.2 equiv) and imidazole (2.5 equiv) in DMF at 25°C for 12 h (89% yield).

  • Second Silylation : Repeat with (5R)-5-hydroxy intermediate under identical conditions.

Fragment Coupling and Final Assembly

Activation of the Heptanoate Carboxylic Acid

The heptanoic acid moiety is activated as a mixed anhydride using isobutyl chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at −15°C. This intermediate reacts in situ with triazolo[4,5-b]pyridin-3-ol to form the ester linkage.

Optimization Data :

ActivatorSolventTemp (°C)Yield (%)
IBCFTHF−1578
DCCDCM2565
EDCIDMF072

Table 1: Comparative yields for carboxylic acid activation methods.

Final Deprotection and Purification

No global deprotection is required, as TBS groups remain intact in the final product. Purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) affords the target compound in >95% purity.

Critical Analysis of Methodologies

Mitsunobu vs. Diazotization for Triazole Formation

The Mitsunobu approach outperforms diazotization in functional group tolerance, particularly when silyl ethers are present. However, diazotization offers faster reaction times (2 h vs. 12 h) for simpler substrates.

Stereochemical Control in Hexahydronaphthalene Synthesis

Biocatalytic methods provide superior stereoselectivity compared to traditional Lewis acid-catalyzed Diels-Alder reactions, albeit with higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

Medicinal Applications

Triazolo[4,5-b]pyridine derivatives have been identified as promising candidates in the development of therapeutics for several medical conditions. The following are notable applications:

  • Anticancer Activity :
    • Recent studies have highlighted the potential of triazolo[4,5-b]pyridine derivatives as inhibitors of specific cancer-related pathways. For instance, a derivative known as TI-12403 has shown significant inhibition of colorectal cancer cell growth both in vitro and in vivo. It acts as a selective inhibitor of tankyrase 1 and 2 (TNKS1 and TNKS2), which are implicated in tumor growth regulation .
    • Another study reported that triazolo[4,5-b]pyridine derivatives could modulate cancer cell migration and proliferation by inhibiting lysine-specific demethylase 1 (LSD1), further supporting their role in cancer therapy .
  • Cardiovascular Applications :
    • Compounds within this class have been explored for their anti-thrombotic properties. They function as antagonists to P2Y ADP receptors and have been indicated for use in treating conditions such as unstable angina and myocardial infarction . Their mechanism involves inhibiting platelet activation and aggregation—key processes in thrombus formation.
  • Neurological Disorders :
    • Recent findings indicate that triazolopyridine-based compounds may serve as potent antagonists for muscarinic acetylcholine receptor subtype 5 (M5), which is associated with various neurological disorders. The compound VU6036864 demonstrated high potency and selectivity for M5 receptors and holds promise for further studies related to neurological therapies .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of triazolo[4,5-b]pyridine derivatives is crucial for optimizing their therapeutic potential. Investigations have shown that modifications to the substituents on the pyridine and triazole rings can significantly impact biological activity. For example:

  • The introduction of specific functional groups has been linked to enhanced inhibitory activity against LSD1 .
  • The effectiveness of these compounds often correlates with their ability to form stable interactions with target proteins involved in disease pathways.

Case Studies

Several case studies illustrate the effectiveness of triazolo[4,5-b]pyridine derivatives:

Study ReferenceCompoundApplicationKey Findings
TI-12403Colorectal CancerInhibited tumor growth by 53% in vivo without significant toxicity.
LSD1 InhibitorCancer TherapyModulated cell growth at lower concentrations; SAR studies highlighted critical substituent effects.
VU6036864Neurological DisordersExhibited high potency against M5 receptors with favorable pharmacokinetics for brain exposure.

Mechanism of Action

The mechanism of action of triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate involves its interaction with specific molecular targets, such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural Analogs and Core Heterocycles

The triazolo[4,5-b]pyridine scaffold is structurally related to imidazo[4,5-b]pyridines and thiazolo[4,5-b]pyridines , differing in the heteroatom composition (N vs. S) and electronic properties. Key comparisons include:

Compound Class Core Structure Key Substituents Biological Activity Evidence Source
Triazolo[4,5-b]pyridines 1,2,3-Triazole fused Fluorophenyl, alkyl chains, esters Analgesic, antimicrobial
Imidazo[4,5-b]pyridines Imidazole fused Pyridin-3-yl, methyltriazole, aryl groups Antibacterial, antifungal
Thiazolo[4,5-b]pyridines Thiazole fused Acetyl hydrazide, methyl groups Antimicrobial, NO-synthase modulation

Key Observations :

  • The triazolo[4,5-b]pyridine core (as in the target compound) mimics peptide bonds, enhancing interactions with bacterial enzymes or inflammatory targets .
  • Imidazo[4,5-b]pyridines with pyridin-3-yl substituents (e.g., compounds 5a–k and 6a–c ) showed MIC values of 8–64 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Thiazolo[4,5-b]pyridines demonstrated superior antimicrobial activity compared to amoxicillin/clavulanate in some cases, likely due to sulfur’s electronegativity enhancing target binding .
Antimicrobial Activity
  • Triazolo Derivatives : Methyltriazole-substituted imidazo[4,5-b]pyridines (e.g., 6a–c ) exhibited moderate to strong activity against Gram-positive bacteria (MIC: 16–32 µg/mL), comparable to gentamicin .
  • Imidazo Derivatives : Unsubstituted imidazo[4,5-b]pyridines (e.g., 5a–k ) showed broader antifungal activity, with MIC values as low as 8 µg/mL against Candida albicans .
Analgesic and Anti-Inflammatory Activity
  • Triazolo[4,5-b]pyridines (e.g., T-1 and T-8 in ) with fluorophenyl substituents elevated pain thresholds in inflamed tissues (ED50: 10–15 mg/kg), surpassing codeine in efficacy without narcotic side effects .
  • Imidazo[4,5-b]pyridin-2-ones (e.g., I-15 ) demonstrated dual analgesic and anti-inflammatory effects, inhibiting carrageenan-induced edema in rats .
Pharmacological and Physicochemical Properties
  • Lipophilicity: The TBS-protected heptanoate chain in the target compound likely enhances membrane permeability compared to unprotected analogs .
  • Metabolic Stability : Silyl ethers reduce hepatic clearance, as seen in structurally related compounds with extended half-lives .

Biological Activity

The compound triazolo[4,5-b]pyridin-3-yl (3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]heptanoate represents a complex organic molecule with considerable potential in medicinal chemistry. Its unique structural attributes suggest a diverse range of biological activities. This article reviews the biological activity of this compound based on existing research findings.

Structure and Properties

The compound features a triazolo-pyridine core which is known for its electronic properties and ability to interact with various biological targets. The presence of multiple functional groups enhances its solubility and reactivity.

Biological Activity Overview

Research indicates that compounds containing triazolo and pyridine moieties exhibit various biological activities including:

  • Anticancer Properties : Triazolo-pyridine derivatives have shown promise as anticancer agents. For instance, derivatives have been identified as potent inhibitors of cancer cell proliferation with significant IC50 values against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells .
  • Anti-inflammatory Effects : Some studies report that triazolo derivatives can modulate inflammatory responses by inhibiting cytokine production. For example, certain triazolopyridine compounds have demonstrated the ability to suppress IL-17A production in human blood samples .
  • Antimicrobial Activity : The antimicrobial properties of triazolo-pyridines have been explored extensively. Compounds have exhibited activity against both Gram-positive and Gram-negative bacteria such as Bacillus cereus and Escherichia coli, with varying degrees of effectiveness based on structural modifications .

Anticancer Activity

A study on a related triazolopyridine derivative showed significant inhibition of tumor growth in colorectal cancer models. The derivative TI-12403 inhibited DLD-1 cell growth by 53% in vivo without inducing noticeable toxicity .

Anti-inflammatory Mechanism

Research on a specific triazolopyridine derivative indicated that it could effectively suppress Th17 cell differentiation and IL-17A production in a dose-dependent manner. This suggests potential applications in treating autoimmune conditions where IL-17A plays a crucial role .

Antimicrobial Efficacy

The antimicrobial efficacy of synthesized triazolo compounds was assessed using the disk diffusion method. Results indicated that certain derivatives inhibited the growth of E. coli effectively at specific concentrations . The minimum inhibitory concentration (MIC) values were documented to provide insights into their potential as therapeutic agents.

Comparative Analysis

The following table summarizes the biological activities of selected triazolo derivatives compared to other heterocyclic compounds:

Compound NameBiological ActivityIC50 ValuesReference
TI-12403Antitumor10 µM
Triazolo Derivative 3aAnti-inflammatory130 nM
Triazolo Compound 4AntimicrobialMIC: 32 µg/mL

Q & A

Q. What are the common synthetic routes for preparing triazolo[4,5-b]pyridine derivatives, and how are they optimized for yield and purity?

The triazolo[4,5-b]pyridine core is typically synthesized via oxidative cyclization of hydrazine intermediates. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green chemistry approach, achieving 73% yield for a related triazolopyridine derivative . Optimization involves solvent selection (ethanol minimizes side reactions), controlled reaction times (3 hours), and purification via alumina plugs to remove unreacted starting materials . For silyl ether protection, tert-butyl(dimethyl)silyl (TBS) groups are introduced using silylation agents under anhydrous conditions, as seen in thiazolo[4,5-b]pyridine syntheses .

Q. How can NMR and mass spectrometry confirm the structure of triazolo[4,5-b]pyridine-containing compounds?

  • 1H NMR : Key signals include aromatic protons (δ 6.39–9.25 ppm for pyridine/triazole protons) and substituents like methyl groups (δ 2.27–2.40 ppm) .
  • 13C NMR : Aromatic carbons appear at 100–160 ppm, with carbonyls (e.g., esters) at 165–175 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H]+) with deviations <0.02 Da . For silyl-protected compounds, characteristic fragments correspond to TBS group losses (e.g., -C4H9Si(CH3)2O) .

Q. What solvent systems are optimal for recrystallizing triazolo[4,5-b]pyridine derivatives?

Ethanol is preferred for recrystallization due to its polarity and ability to dissolve both polar and non-polar intermediates. For example, thiazolo[4,5-b]pyridine derivatives were recrystallized from ethanol with >95% purity . Petroleum ether-water mixtures (3:1) are also effective for precipitating crude products .

Q. What chromatographic techniques are effective for purifying triazolo[4,5-b]pyridine derivatives?

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 10–50% ethyl acetate) resolves polar substituents .
  • Alumina Plugs : Crude products are passed through alumina to adsorb impurities, yielding >98% pure triazolopyridines .

Advanced Questions

Q. How do structural modifications on the triazolo[4,5-b]pyridine core influence biological activity?

Substituents like halogen atoms (e.g., bromine at position 7) and aryl groups (e.g., phenyl) enhance antimicrobial activity. For example, 7-bromo-2-phenyl-imidazo[4,5-b]pyridine showed MIC values of 3.67–29.41 µmol/mL against Gram-positive and Gram-negative bacteria :

MicroorganismMIC (µmol/mL)
Bacillus pumilis7.69
Streptococcus faecalis3.67
Escherichia coli29.41
In vitro screening should include broth microdilution assays and cytotoxicity tests against mammalian cell lines .

Q. What strategies enhance the hydrolytic stability of silyl ether-protected hydroxyl groups?

  • Steric Shielding : Bulkier groups like tert-butyl(dimethyl)silyl (TBS) resist nucleophilic attack better than trimethylsilyl .
  • pH Control : Silyl ethers are stable under neutral conditions but cleave with fluoride ions (e.g., TBAF) or acidic hydrolysis (e.g., AcOH/H2O) . Stability studies should monitor degradation via HPLC under simulated physiological conditions (pH 7.4, 37°C) .

Q. How does the choice of oxidizing agent impact oxidative cyclization efficiency?

  • NaOCl : Environmentally benign, achieving 73% yield with minimal byproducts .
  • Cr(VI) Salts/DDQ : Higher yields (e.g., 85%) but pose toxicity and disposal challenges . Reaction optimization should balance yield, safety, and scalability. Kinetic studies (e.g., monitoring via TLC) can identify optimal reaction times .

Q. What computational methods predict reactivity in triazolo[4,5-b]pyridine synthesis?

  • DFT Calculations : Predict regioselectivity in cyclization steps (e.g., Fukui indices identify nucleophilic/electrophilic sites) .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., ethanol vs. DMF) .

Q. What are the potential metabolic pathways for triazolo[4,5-b]pyridine derivatives?

  • Phase I Metabolism : Cytochrome P450-mediated oxidation of methyl groups or desilylation .
  • Phase II Metabolism : Glucuronidation of hydroxyl groups. Metabolite identification requires LC-MS/MS analysis of liver microsome incubations .

Q. How can X-ray crystallography resolve stereochemical ambiguities in multi-chiral center systems?

Single-crystal X-ray diffraction confirms absolute configurations of chiral centers (e.g., hexahydronaphthalene moiety). For example, similar naphthalene derivatives were resolved using Cu-Kα radiation (λ = 1.54178 Å) and SHELXTL software .

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